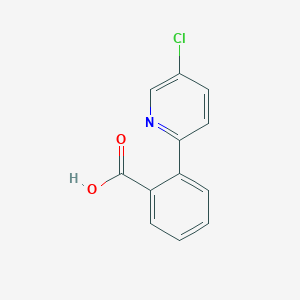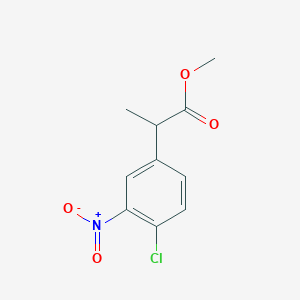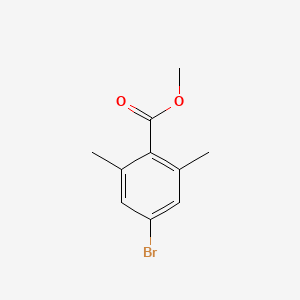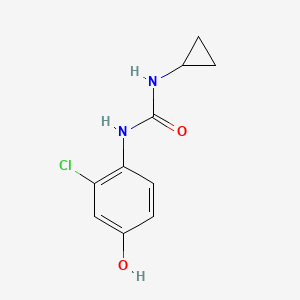
Ethyl 5-propylisoxazole-3-carboxylate
Overview
Description
Ethyl 5-propylisoxazole-3-carboxylate is a useful research compound. Its molecular formula is C9H13NO3 and its molecular weight is 183.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Chiral 2-Aminoalkyloxazole-5-carboxylates
Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates, related to Ethyl 5-propylisoxazole-3-carboxylate, have been utilized in the synthesis of chiral 2-aminoalkyloxazole-5-carboxylates. This process involves N-acylation with phthalimidylamino acids and subsequent photo-irradiation, providing a pathway to diverse oxazole derivatives (Cox, Prager, Svensson, & Taylor, 2003).
Development of Biomimetic Synthesis Techniques
Studies have explored the efficient synthesis of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, a compound closely related to this compound. This synthesis forms a basis for the biomimetic creation of complex organic compounds like α-cyclopiazonic acid (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).
Photochemical Studies and Pathway Exploration
Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, a related compound, has been the subject of photochemical studies. These studies explore different photolytic pathways, including reversible photoisomerization and carbon dioxide loss, leading to insights into the behavior of similar compounds like this compound (Ang & Prager, 1992).
Synthesis of Peptides
The reaction of carboxylates with isoxazolium salts, such as those related to this compound, provides a method for the synthesis of peptides. This process is valuable for generating specific peptide compounds under mild conditions, contributing significantly to peptide chemistry (Woodward, Olofson, & Mayer, 1966).
Photolysis Studies for Derivative Formation
Further photolysis studies of compounds like Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in different alcohols have revealed the formation of various derivatives. These include methanetricarboxylic acid derivatives and 2-alkoxy-3-phenylaminoacrylates, providing a foundation for understanding the reactions of similar isoxazole compounds (Ang & Prager, 1992).
Synthesis of Pyrroles, Furans, and Thiophens
Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate has been used in the synthesis of pyrroles, furans, thiophens, and their benzo analogues, showcasing the versatility of these types of isoxazole compounds in creating diverse heterocyclic structures. This synthesis process is significant for the development of various organic compounds (Prager & Williams, 1996).
Exploring Central Nervous System Active Compounds
Research involving Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate, closely related to this compound, has led to the creation of various compounds that affect the central nervous system. These compounds have been explored for their potential neurological effects, contributing to the understanding of neuroactive substances (Hung, Janowski, & Prager, 1985).
Immunomodulating Action Studies
The derivatives of 5-amino-3-methylisoxazole-4-carboxylic acid, similar in structure to this compound, have been synthesized and evaluated for their immunological activities. These studies provide insights into the potential immunomodulating effects of such compounds (Ryng, Zimecki, Sonnenberg, & Mokrosz, 1999).
Advancements in Continuous-Flow Synthesis
Photoarylation-Photoisomerization Studies
Ethyl 2-arylisoxazol-5(2H)-ones, closely related to this compound, have been synthesized and studied for their photoarylation-photoisomerization properties. These studies contribute to the understanding of the photophysical behavior of such compounds and their potential applications (Amati, Belviso, D’Auria, Lelj, Racioppi, & Viggiani, 2010).
Crystal Structure and DFT Study
A detailed crystal structure and density functional theory (DFT) study of Ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, a derivative of pyrazole, offers valuable insights into the physical and chemical properties of similar isoxazole compounds (Zhao & Wang, 2023).
Synthesis of Condensed Pyrazoles
Ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates, related to this compound, havebeen used as precursors in the synthesis of various condensed pyrazoles. These compounds, synthesized through Pd-catalyzed cross-coupling reactions, demonstrate the versatility of such isoxazole derivatives in creating structurally diverse pyrazoles (Arbačiauskienė, Vilkauskaitė, Šačkus, & Holzer, 2011).
Conversion into Imidazopyrimidine and Aminoindole Derivatives
Ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates have been shown to react with chloropyrimidine and chlorobenzoxazole, leading to the formation of imidazopyrimidine and aminoindole derivatives. This demonstrates the potential of this compound and its analogs in the synthesis of complex heterocyclic structures (Marjani & Khalafy, 2010).
Future Directions
The future directions in the research of Ethyl 5-propylisoxazole-3-carboxylate and similar compounds involve the development of new eco-friendly synthetic strategies . There is also a significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector .
Mechanism of Action
Target of Action
Isoxazole derivatives are known to bind to various biological targets based on their chemical diversity .
Mode of Action
Isoxazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Isoxazole derivatives are known to affect a variety of biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound’s molecular weight is 183.20 , which may influence its bioavailability.
Result of Action
Isoxazole derivatives are known to have significant biological interests .
Action Environment
The synthesis of isoxazole derivatives has been performed in the presence of tempo, water, and in open air , suggesting that these factors may play a role in the compound’s synthesis and possibly its action.
Biochemical Analysis
Biochemical Properties
Ethyl 5-propylisoxazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival . Additionally, this compound can affect the expression of genes related to oxidative stress and inflammation, thereby impacting cellular homeostasis and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to changes in their activity and function. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency . These interactions can result in alterations in gene expression, enzyme activity, and overall cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as changes in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal dose range for therapeutic applications while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary metabolic pathways for this compound is its biotransformation by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed by phase II enzymes such as glucuronosyltransferases and sulfotransferases . These metabolic pathways play a crucial role in the detoxification and elimination of this compound from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, this compound can be transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . The subcellular localization of this compound is crucial for its biological activity, as it determines the specific biomolecules and pathways it interacts with.
Properties
IUPAC Name |
ethyl 5-propyl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-3-5-7-6-8(10-13-7)9(11)12-4-2/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYYQHJRGRPPTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NO1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1322953.png)






![5-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine dihydrobromide](/img/structure/B1322969.png)
